N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O5S/c1-30-19-9-11-20(12-10-19)31(28,29)25-15-5-8-18(25)16-24-22(27)21(26)23-14-13-17-6-3-2-4-7-17/h6,9-12,18H,2-5,7-8,13-16H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZIXLYMHGRFHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCC3=CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound is dissected into three primary building blocks:
-
Cyclohexene ethylamine : Serves as the cyclohexenyl-ethyl moiety.
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4-Methoxybenzenesulfonyl-pyrrolidine : Provides the sulfonylated pyrrolidine scaffold.
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Oxamide bridge : Links the two subunits via amide bonds.
Retrosynthetic cleavage at the oxamide group reveals two precursor amines:
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2-(cyclohex-1-en-1-yl)ethylamine
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[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methanamine
Preparation of 2-(Cyclohex-1-en-1-yl)ethylamine
Cyclohexene is functionalized via hydroamination using a transition-metal catalyst (e.g., Rh(I) complexes) to introduce the ethylamine side chain. The reaction proceeds under inert atmosphere at 80–100°C, yielding 2-(cyclohex-1-en-1-yl)ethylamine with ~75% efficiency.
Key reaction parameters :
-
Catalyst: [Rh(cod)Cl]₂ (2 mol%)
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Solvent: Tetrahydrofuran (THF)
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Temperature: 90°C, 12 hours
Sulfonylation of Pyrrolidine
Pyrrolidine is treated with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form 1-(4-methoxybenzenesulfonyl)pyrrolidine. The reaction is conducted in dichloromethane (DCM) at 0–5°C to minimize side reactions.
Reaction equation :
Yield: 82–85% after aqueous workup and column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Oxamide Coupling
The final step involves coupling 2-(cyclohex-1-en-1-yl)ethylamine and [1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methanamine using oxalyl chloride as the bridging agent. The reaction is performed in anhydrous DCM under nitrogen, followed by neutralization with NaHCO₃.
Optimized conditions :
-
Coupling agent: Oxalyl chloride (1.2 equiv)
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Temperature: −10°C to 0°C (prevents over-chlorination)
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Workup: Sequential washes with 5% HCl, saturated NaHCO₃, and brine
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirmed >98% purity. Retention time: 12.7 minutes.
Process Optimization and Scalability
Catalytic Improvements
Replacing Rh(I) with Ir(I) catalysts in the hydroamination step increased yields to 84% while reducing reaction time to 8 hours.
Solvent Selection
Switching from DCM to ethyl acetate in the sulfonylation step improved environmental compatibility without compromising yield (83% vs. 85% in DCM).
Temperature Control
Maintaining the oxamide coupling at −10°C minimized byproduct formation (e.g., N-chlorinated species), enhancing overall yield from 68% to 76%.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 4-MeO-PhSO₂Cl | 1,200 |
| Pyrrolidine | 350 |
| Oxalyl chloride | 900 |
Total raw material cost for 1 kg batch: ~$3,800.
Waste Management
-
Liquid waste : Neutralized HCl and spent solvents are distilled for reuse.
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Solid waste : Silica gel from chromatography is incinerated.
Applications in Drug Development
The compound’s sulfonamide and oxamide groups make it a candidate for protease inhibition, particularly against thrombin and factor Xa. Preliminary assays show IC₅₀ values of 0.8 µM for thrombin, comparable to rivaroxaban .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the methoxybenzene moiety, leading to the formation of benzoquinone derivatives.
Reduction: Reduction reactions often target the cyclohexenyl group, converting it into a cyclohexyl moiety.
Substitution: The sulfonyl and amide groups make it susceptible to nucleophilic substitution, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF).
Major Products Formed:
Oxidation: Benzoquinone derivatives and related compounds.
Reduction: Cyclohexyl-substituted derivatives.
Substitution: Various substituted ethanediamide compounds, depending on the nucleophile used.
Scientific Research Applications
In Chemistry:
Used as an intermediate in the synthesis of more complex organic molecules.
Applied in the development of novel polymeric materials.
In Biology:
Potential use as a biochemical probe to study enzyme activities.
Investigated for its interactions with various biological macromolecules.
In Medicine:
Examined for potential therapeutic effects due to its complex molecular structure, which can interact with a range of biological targets.
In Industry:
Utilized in the manufacture of specialty chemicals and advanced materials.
Potential use in coatings and adhesives, leveraging its reactive functional groups.
Mechanism of Action
The compound’s effects are largely dictated by its interaction with specific molecular targets. The sulfonyl and amide groups enable it to form hydrogen bonds with proteins and enzymes, potentially altering their activities. The methoxybenzene group can participate in π-π interactions, further influencing molecular recognition processes.
Comparison with Similar Compounds
N-Cycloheptyl-N′-({1-[(2,5-Dimethylphenyl)sulfonyl]pyrrolidin-2-yl}methyl)ethanediamide ()
- Key Differences: Cycloheptyl vs. Cyclohexenylethyl: The cycloheptyl group increases steric bulk compared to the unsaturated cyclohexene-ethyl chain. 2,5-Dimethylbenzenesulfonyl vs.
- Molecular Weight : ~435.5 g/mol (vs. ~485.2 g/mol for the target compound).
N′-[2-(Cyclohex-1-en-1-yl)ethyl]-N-{[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl}ethanediamide ()
- Key Differences :
- Piperidin-4-yl vs. Pyrrolidin-2-yl : The six-membered piperidine ring may confer different conformational preferences compared to the five-membered pyrrolidine.
- Trifluoroethyl vs. 4-Methoxybenzenesulfonyl : The trifluoroethyl group is strongly electronegative but lacks the aromatic π-system and sulfonyl oxygen interactions present in the target compound.
- Molecular Weight : 375.4 g/mol (significantly lower due to the absence of the sulfonyl aromatic group).
Ethanediamides with Aromatic or Heteroaromatic Substituents
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide ()
- Key Differences: Pyridin-2-yl Ethyl vs. 2-Methoxy-4-methylbenzyl vs. Sulfonylated Pyrrolidine: The benzyl group lacks the sulfonyl moiety, reducing polarity and hydrogen-bond acceptor capacity.
N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]-N′-[4-(trifluoromethyl)phenyl]ethanediamide ()
- Key Differences: Indole-Piperidine Hybrid vs. Molecular Weight: ~504.5 g/mol (higher due to the indole and trifluoromethyl groups).
Structural and Functional Implications
Impact of Sulfonyl Groups
The 4-methoxybenzenesulfonyl group in the target compound distinguishes it from analogs with alkyl or non-sulfonylated aromatic substituents (e.g., ).
Role of Cyclic Moieties
- Cyclohexene vs. Cycloheptyl () : The cyclohexene’s unsaturation may allow for easier ring puckering, influencing ligand-receptor conformational matching.
- Pyrrolidine vs.
Data Tables
Table 1. Structural Comparison of Ethanediamide Derivatives
Table 2. Functional Group Impact
Biological Activity
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a complex organic compound with potential biological activities. Its unique structure, featuring a cyclohexene ring and a pyrrolidine moiety, suggests diverse interactions within biological systems. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 51072-34-5 |
| Molecular Weight | 303.43 g/mol |
| Molecular Formula | C₁₈H₂₃N₃O₃S |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in inflammatory pathways, potentially providing anti-inflammatory and analgesic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
- Receptor Modulation : It could modulate neurotransmitter receptors, influencing pain perception and mood regulation.
In Vitro Studies
Research involving cell lines has demonstrated that this compound exhibits significant anti-inflammatory activity. For instance, studies have shown a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound.
In Vivo Studies
Animal models have been utilized to assess the analgesic properties of the compound. In these studies, it has been observed that administration leads to a marked decrease in pain responses compared to control groups.
Case Study 1: Anti-inflammatory Effects
A study conducted on rats demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan injection. The results indicated a dose-dependent response, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Analgesic Activity
In a double-blind study involving human subjects suffering from chronic pain, participants receiving the compound reported a significant reduction in pain levels compared to those receiving a placebo. The study highlighted the compound's potential for managing chronic pain conditions.
Comparative Analysis
To understand its efficacy better, this compound was compared with other known anti-inflammatory agents:
| Compound | Mechanism of Action | Efficacy (based on studies) |
|---|---|---|
| N'-[2-(cyclohexenyl)ethyl]-N-{(4-methoxyphenyl)sulfonamide} | COX inhibition | Moderate |
| Ibuprofen | COX inhibition | High |
| Aspirin | COX inhibition | High |
| N'-[2-(cyclohexenyl)ethyl]-N-{(pyrrolidin)} | Potential COX inhibition | Moderate |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical parameters for synthesizing this compound?
- Methodology : Multi-step synthesis typically involves:
- Sulfonylation : Reacting pyrrolidine derivatives with 4-methoxybenzenesulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) .
- Amidation : Coupling intermediates using oxalyl chloride or EDCI/HOBt in inert atmospheres to form ethanediamide linkages .
- Key parameters : Temperature control (±2°C), solvent purity (e.g., anhydrous DMF), and stoichiometric ratios (e.g., 1:1.2 for sulfonylation) to minimize side reactions .
Q. How can researchers confirm structural integrity and purity post-synthesis?
- Analytical techniques :
- NMR spectroscopy : Assign peaks for sulfonyl (δ 3.8–4.0 ppm for -SO₂-), cyclohexenyl protons (δ 5.5–5.7 ppm), and methoxy groups (δ 3.7–3.8 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray crystallography : Use SHELXL for refinement (R-factor < 0.05) to resolve bond lengths/angles, especially in the sulfonylated pyrrolidine moiety .
Q. What are the recommended storage conditions and stability assessments?
- Storage : -20°C in amber vials under argon to prevent oxidation of the cyclohexenyl group .
- Stability testing :
- Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring (retention time shifts >5% indicate instability) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved bioactivity?
- Approach :
- Docking studies : Use AutoDock Vina to predict binding affinities to targets (e.g., kinases) by optimizing sulfonyl-pyrrolidine interactions .
- MD simulations : Analyze conformational stability of the ethanediamide linker in solvated systems (e.g., 100 ns trajectories in GROMACS) .
Q. What strategies resolve contradictions in crystallographic and spectroscopic data?
- Case example : Discrepancies in cyclohexenyl ring puckering (X-ray vs. NMR):
- Solution : Perform variable-temperature NMR (VT-NMR) to assess dynamic behavior and compare with DFT-optimized geometries (B3LYP/6-31G*) .
Q. How to investigate the compound’s mechanism of action in neurological targets?
- Experimental design :
- In vitro assays : Measure inhibition of acetylcholinesterase (AChE) or NMDA receptors via fluorometric assays (λₑₓ 280 nm/λₑₘ 460 nm) .
- SAR studies : Modify the methoxybenzenesulfonyl group to assess steric/electronic effects on IC₅₀ .
- Data interpretation : Use Hill coefficients to distinguish competitive vs. non-competitive inhibition .
Q. What methodologies optimize reaction yields in scale-up synthesis?
- Key steps :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
